molecular formula C₉H₇NO₂ B515603 5-Methylisatin CAS No. 608-05-9

5-Methylisatin

Cat. No.: B515603
CAS No.: 608-05-9
M. Wt: 161.16 g/mol
InChI Key: VAJCSPZKMVQIAP-UHFFFAOYSA-N
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Description

5-Methylisatin, also known as 5-Methylindole-2,3-dione, is a derivative of isatin. It is an aromatic heterocyclic compound with the molecular formula C9H7NO2. This compound is characterized by a yellow to slightly red crystalline solid appearance and has a melting point of approximately 180°C . This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylisatin can be synthesized through several methods. One common synthetic route involves the reaction of 5-methylindole with an oxidizing agent such as potassium permanganate or chromic acid. The reaction typically takes place in an acidic medium, leading to the formation of this compound .

Another method involves the cyclization of 5-methyl-2-nitrobenzaldehyde with hydroxylamine hydrochloride, followed by oxidation with sodium hypochlorite. This method provides a high yield of this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale oxidation reactions with optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agents and reaction conditions may vary depending on the specific industrial requirements.

Chemical Reactions Analysis

Types of Reactions

5-Methylisatin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid, sodium hypochlorite.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted isatin derivatives, amine derivatives, and other heterocyclic compounds .

Scientific Research Applications

5-Methylisatin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Isatin: The parent compound of 5-Methylisatin, known for its wide range of biological activities.

    5-Nitroisatin: A derivative with enhanced antimicrobial properties.

    5-Bromoisatin: Known for its potential as an anticancer agent.

    1-Methylisatin: A derivative with central nervous system depressant activity.

Uniqueness of this compound

This compound is unique due to its specific substitution at the 5-position, which imparts distinct biological activities and chemical reactivity. This substitution enhances its antimicrobial and anticancer properties compared to other isatin derivatives .

Properties

IUPAC Name

5-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJCSPZKMVQIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209637
Record name 5-Methylisatin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-05-9
Record name 5-Methylisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-05-9
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Record name 5-Methylisatin
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Record name 5-Methylisatin
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Record name 5-Methylisatin
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Record name 5-methylindole-2,3(1H)-dione
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Record name 5-METHYLISATIN
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Synthesis routes and methods I

Procedure details

An aqueous solution (222 ml) containing 16.7 g (0.10 mol) of chloral hydrate was mixed with 243 g of sodium sulfate, an aqueous solution (56.0 ml) containing 10.0 g (93.3 mmol) of p-toluidine and 9.56 of concentrated hydrochloric acid and an aqueous solution (242 ml) containing 20.5 g (0.29 mol) of hydroxylamine hydrochloride in this order and the resulting mixture was heated under reflux with stirring for 30 minutes. After cooling to room temperature, the mixture was filtered with suction to collect the yellowish brown precipitate. The precipitate was dissolved in 500 ml of a 1.5N sodium hydroxide solution and neutralized with 2M hydrochloric acid. The resulting mixture was filtered and the filtrate was acidified with 2M hydrochloric acid. The thus precipitated isonitroso compound was collected by filtration and washed with iced water followed by drying. The dried product was added to 62 g of concentrated sulfuric acid which had been heated to 60° C. over 40 minutes and the mixture was further heated at 75° C. for 10 minutes. After cooling to room temperature, the resulting mixture was poured into 160 ml of iced water followed by filtration to obtain 10.0 g of 5-methylisatin.
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Synthesis routes and methods II

Procedure details

2-Hydroxyimino-N-p-tolyl-acetamide (14 g, 0.0078 mol) was added portion wise to a preheated (60° C.) conc. H2SO4 (70 mL) over a period of 30 min. After the addition, the mixture was stirred at the same temperature for another 1 h. The reaction mixture was cooled to room temperature and was poured into crushed ice. The precipitate was collected by filtration and washed with chilled water several times. Finally it was dried in a vacuum oven to get the required product as brick red coloured solid.
Quantity
14 g
Type
reactant
Reaction Step One
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70 mL
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Synthesis routes and methods III

Procedure details

An aqueous solution (222 ml) containing 16.7 g (0.10 mol) of chloral hydrate was mixed with 243 g of sodium sulfate, an aqueous solution (56.0 ml) containing 10.0 g (93.3 mmol) of p-toluidine and 9.56 of concentrated hydrochloric acid and an aqueous solution (242 ml) containing 20.5 g (0.29 mol) of hydroxyamine hydrochloride in this order and the resulting mixture was heated under reflux with stirring for 30 minutes. After cooling to room temperature, the mixture was filtered with suction to collect the yellowish brown precipitate. The precipitate was dissolved in 500 ml of a 1.5N sodium hydroxide solution and neutralized with 2M hydrochloric acid. The resulting mixture was filtered and the filtrate was acidified with 2M hydrochloric acid. The thus precipitated isonitroso compound was collected by filtration and washed with iced water followed by drying. The dried product was added to 62 g of concentrated sulfuric acid which had been heated to 60° C. over 40 minutes and the mixture was further heated at 75° C. for 10 minutes. After cooling to room temperature, the resulting mixture was poured into 160 ml of iced water followed by filtration to obtain 10.0 g of 5-methylisatin. NMR (270 MHz, Acetone-d6): δ9.9 (bs, 1H); 6.9-7.5 (m, 3H); 2.3 (s, 3H)
[Compound]
Name
solution
Quantity
222 mL
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243 g
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Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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